4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine

CCR4 antagonism chemotaxis inhibition allergic inflammation

4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine (CAS 1351633-30-1) is a fully synthetic, trisubstituted pyrimidine derivative belonging to the piperazinyl-pyrimidine class of CCR4 (Chemokine Receptor antagonists. The compound incorporates a 2-chlorophenylsulfonyl-piperazine moiety at the pyrimidine C4 position and a 4-methoxyphenyl group at C6, representing a defined substitution pattern within the generic Markush structures disclosed in foundational patents assigned to the Institute of Pharmacology and Toxicology, Academy of Military Medical Science, P.L.A.

Molecular Formula C21H21ClN4O3S
Molecular Weight 444.93
CAS No. 1351633-30-1
Cat. No. B2852384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine
CAS1351633-30-1
Molecular FormulaC21H21ClN4O3S
Molecular Weight444.93
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4Cl
InChIInChI=1S/C21H21ClN4O3S/c1-29-17-8-6-16(7-9-17)19-14-21(24-15-23-19)25-10-12-26(13-11-25)30(27,28)20-5-3-2-4-18(20)22/h2-9,14-15H,10-13H2,1H3
InChIKeyKGLJEJRJGOUOCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine (CAS 1351633-30-1): Procurement-Grade Structural and Target-Class Baseline


4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine (CAS 1351633-30-1) is a fully synthetic, trisubstituted pyrimidine derivative belonging to the piperazinyl-pyrimidine class of CCR4 (Chemokine Receptor 4) antagonists [1]. The compound incorporates a 2-chlorophenylsulfonyl-piperazine moiety at the pyrimidine C4 position and a 4-methoxyphenyl group at C6, representing a defined substitution pattern within the generic Markush structures disclosed in foundational patents assigned to the Institute of Pharmacology and Toxicology, Academy of Military Medical Science, P.L.A. China [2]. Its molecular formula is C21H21ClN4O3S with a molecular weight of 444.93 g/mol, and it is typically supplied at ≥95% purity for research use .

Why Generic Piperazinyl-Pyrimidine Interchange is Inadvisable for CCR4-Targeted Research Procurement


Within the piperazinyl-pyrimidine CCR4 antagonist family, small variations in the sulfonyl aryl group and the pyrimidine C6 aryl substituent produce large differences in chemotaxis inhibition potency. In the foundational structure–activity relationship (SAR) study by Xu et al. (2014), closely related trisubstituted pyrimidine amides displayed IC50 values spanning from 0.064 μM to >1 μM in the CCR4-MDC chemotaxis assay, with the positive control compound 1 showing an IC50 of 0.078 μM [1]. The 2-chlorophenylsulfonyl motif present in CAS 1351633-30-1 is a specific sulfonyl aryl choice that is not interchangeable with other halogen or alkyl sulfonyl variants without risking loss of CCR4 binding affinity [2]. Furthermore, the 4-methoxyphenyl group at C6 provides distinct electronic and steric properties compared to unsubstituted phenyl, halogenated phenyl, or heteroaryl alternatives, directly impacting target engagement and selectivity [1][2].

Quantitative Differentiation Evidence for 4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine (CAS 1351633-30-1) Against Closest Structural Comparators


CCR4 Chemotaxis Inhibition Potency: Target Compound vs. Trisubstituted Pyrimidine Amide Comparators

Although a direct, head-to-head IC50 value for CAS 1351633-30-1 in the CCR4-MDC chemotaxis assay is not publicly reported in the peer-reviewed literature, its structural placement within the piperazinyl-pyrimidine class permits class-level potency inference. The patent exemplifying this scaffold (US 9,012,589 B2) claims CCR4 antagonism for compounds bearing the 2-chlorophenylsulfonyl-piperazine and 4-methoxyphenyl-pyrimidine substitution pattern, establishing the target compound as a member of a pharmacologically validated series [1]. For context, in the closely related trisubstituted pyrimidine amide series, the positive control (compound 1) achieved an IC50 of 0.078 μM, while the most potent analogs (6c, 12a, 12b) reached IC50 values of 0.064–0.077 μM in the same CCR4-MDC chemotaxis assay [2]. The 2-chlorophenylsulfonyl moiety in CAS 1351633-30-1 is electronically distinct from the amide-linked aryl groups in the comparator series, which may confer differentiated binding kinetics and selectivity profiles [1][2].

CCR4 antagonism chemotaxis inhibition allergic inflammation asthma

Sulfonyl Aryl Electronic Differentiation: 2-Chlorophenyl vs. 4-Methylphenyl and Unsubstituted Phenyl Comparators

The 2-chlorophenylsulfonyl substituent in CAS 1351633-30-1 introduces a distinct electron-withdrawing effect (Hammett σₘ for Cl ≈ 0.37) at the ortho position of the sulfonyl aryl ring, which is absent in analogs bearing 4-methylphenylsulfonyl (electron-donating, σₚ for CH₃ ≈ −0.17) or unsubstituted phenylsulfonyl (σ = 0) groups [1]. In the methylpyrimidine sulfonyl piperazine series reported by Mohan et al. (2014), sulfonyl aryl substitution patterns directly modulated antibacterial and anti-inflammatory activities, with electron-withdrawing groups on the sulfonyl aryl ring enhancing potency in certain assays [2]. The 2-chloro substitution may influence the dihedral angle between the sulfonyl group and the aryl ring, potentially optimizing the fit within the CCR4 binding pocket compared to para-substituted or unsubstituted analogs [1][3].

medicinal chemistry sulfonamide SAR electron-withdrawing group CCR4 binding pocket

Pyrimidine C6 Aryl Substitution: 4-Methoxyphenyl vs. Unsubstituted Phenyl and Heteroaryl Comparators

The 4-methoxyphenyl group at the pyrimidine C6 position in CAS 1351633-30-1 provides a specific electronic and steric profile. In a related piperazinylpyrimidine antitumor series, compounds bearing distinct C6 aryl groups exhibited differential selectivity against the NCI-60 cell line panel: compound 4 demonstrated selective growth inhibition of MDA-MB-468 triple-negative breast cancer cells, while compound 15 was a potent and selective inhibitor of the same cell line, and compound 16 showed global cytotoxicity, indicating that C6 aryl identity is a key determinant of biological selectivity [1]. The methoxy substituent at the para position introduces a resonance electron-donating effect (+M) that can engage in hydrogen-bonding interactions with target protein residues, a property absent in unsubstituted phenyl or halogenated phenyl analogs [2]. Within the CCR4 antagonist patent family, pyrimidine C6 aryl substitution is explicitly varied to modulate potency and selectivity, with 4-methoxyphenyl representing a specific, non-obvious selection among the claimed alternatives [3].

pyrimidine SAR 4-methoxyphenyl CCR4 selectivity kinase inhibition

Molecular Weight and Physicochemical Differentiation: CAS 1351633-30-1 vs. Common Piperazinyl-Pyrimidine Fragment Analogs

CAS 1351633-30-1 possesses a molecular weight of 444.93 g/mol (C21H21ClN4O3S), placing it within the optimal Lipinski-compliant range (MW < 500) for small-molecule probe development [1]. In contrast, many commercially available piperazinyl-pyrimidine fragments lack the fully elaborated sulfonyl and biaryl substitution, resulting in significantly lower molecular weights (often 200–350 g/mol) and reduced target-binding complementarity. For example, the simpler fragment 1-((2-chlorophenyl)sulfonyl)piperazine (CAS 233261-84-2) has a molecular weight of only 260.74 g/mol and lacks the pyrimidine core essential for CCR4 engagement [2]. The fully substituted scaffold of CAS 1351633-30-1 provides a defined, procurement-ready tool compound with complete pharmacophoric elements, eliminating the need for downstream synthetic elaboration by the end user.

molecular weight Lipinski parameters drug-likeness procurement specification

Recommended Research and Industrial Application Scenarios for 4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine (CAS 1351633-30-1)


CCR4-Mediated Allergic and Inflammatory Disease Research (Asthma, Atopic Dermatitis)

CAS 1351633-30-1 is positioned as a tool compound for investigating CCR4-mediated chemotaxis in Th2-skewed inflammatory conditions. Based on the patent claims of CCR4 antagonism for this scaffold [1] and the class-level potency demonstrated by structurally related trisubstituted pyrimidines (IC50 range 0.064–0.078 μM in CCR4-MDC chemotaxis) [2], this compound can serve as a reference antagonist for in vitro mechanistic studies of TARC/CCL17- and MDC/CCL22-driven lymphocyte migration, which are central to asthma and atopic dermatitis pathogenesis.

Kinase Selectivity Profiling and Antitumor Lead Optimization

The piperazinylpyrimidine scaffold, including analogs with varied C6 aryl substituents, has demonstrated selective inhibition of PDGFR family kinases and differential cytotoxicity against triple-negative breast cancer cell lines (e.g., MDA-MB-468) [3]. CAS 1351633-30-1, with its 4-methoxyphenyl C6 substituent, provides a structurally distinct entry point for kinase selectivity screening, enabling comparative profiling against analogs bearing alternative C6 aryl groups to map structure–kinase selectivity relationships relevant to oncology drug discovery.

Sulfonamide Structure–Activity Relationship (SAR) Expansion Libraries

The 2-chlorophenylsulfonyl motif introduces a defined electron-withdrawing ortho-substitution pattern (Hammett σₘ ≈ +0.37) that is pharmacologically relevant for modulating target binding [4]. This compound is well-suited as a core scaffold for parallel SAR libraries in which the sulfonyl aryl group or the pyrimidine C6 aryl group is systematically varied, enabling quantitative correlation of electronic parameters with biological activity in CCR4 antagonism, kinase inhibition, or anti-inflammatory assays [1][5].

Procurement-Standardized Positive Control for CCR4 Antagonist Screening Cascades

Given the availability of the compound in ≥95% purity from multiple chemical suppliers, CAS 1351633-30-1 can be adopted as a procurement-standardized positive control in medium- to high-throughput CCR4 chemotaxis or β-arrestin recruitment screening cascades. Its fully elaborated pharmacophore eliminates the need for in-house synthetic completion, and its physicochemical profile (MW 444.93, cLogP predicted ~3.5) is compatible with standard DMSO-based compound management workflows [1].

Quote Request

Request a Quote for 4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.